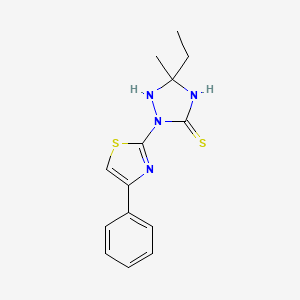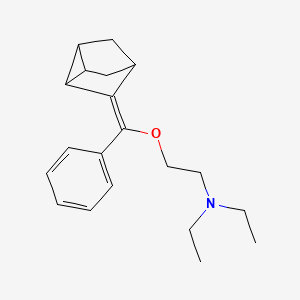
9H-Xanthen-9-one, 2-(2-hydroxyethoxy)-6-(1H-tetrazol-5-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Xanthen-9-one, 2-(2-hydroxyethoxy)-6-(1H-tetrazol-5-yl)- is a complex organic compound that features a xanthene core substituted with hydroxyethoxy and tetrazolyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Xanthen-9-one, 2-(2-hydroxyethoxy)-6-(1H-tetrazol-5-yl)- typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the xanthene core: This can be achieved through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Introduction of the hydroxyethoxy group: This step involves the reaction of the xanthene derivative with ethylene glycol in the presence of a suitable catalyst.
Tetrazole ring formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
9H-Xanthen-9-one, 2-(2-hydroxyethoxy)-6-(1H-tetrazol-5-yl)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The tetrazolyl group can be reduced to form amines.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
9H-Xanthen-9-one, 2-(2-hydroxyethoxy)-6-(1H-tetrazol-5-yl)- has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its xanthene core, which exhibits strong fluorescence.
Biology: Employed in bioimaging and as a marker for tracking cellular processes.
Industry: Utilized in the development of advanced materials and sensors.
作用機序
The mechanism of action of 9H-Xanthen-9-one, 2-(2-hydroxyethoxy)-6-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways:
Fluorescence: The xanthene core absorbs light and emits fluorescence, which can be used for imaging and detection.
Biological Activity: The tetrazolyl group may interact with biological molecules, influencing cellular processes and pathways.
類似化合物との比較
Similar Compounds
Fluorescein: Another xanthene derivative used as a fluorescent probe.
Rhodamine: A xanthene-based dye with applications in fluorescence microscopy.
Tetrazole derivatives: Compounds containing the tetrazolyl group with various biological activities.
Uniqueness
9H-Xanthen-9-one, 2-(2-hydroxyethoxy)-6-(1H-tetrazol-5-yl)- is unique due to the combination of its hydroxyethoxy and tetrazolyl groups, which confer specific chemical and biological properties not found in other similar compounds.
特性
CAS番号 |
89217-37-8 |
|---|---|
分子式 |
C16H12N4O4 |
分子量 |
324.29 g/mol |
IUPAC名 |
2-(2-hydroxyethoxy)-6-(2H-tetrazol-5-yl)xanthen-9-one |
InChI |
InChI=1S/C16H12N4O4/c21-5-6-23-10-2-4-13-12(8-10)15(22)11-3-1-9(7-14(11)24-13)16-17-19-20-18-16/h1-4,7-8,21H,5-6H2,(H,17,18,19,20) |
InChIキー |
IVXIHYJYORUTFH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C3=NNN=N3)OC4=C(C2=O)C=C(C=C4)OCCO |
正規SMILES |
C1=CC2=C(C=C1C3=NNN=N3)OC4=C(C2=O)C=C(C=C4)OCCO |
| 89217-37-8 | |
同義語 |
BW A440C BWA 440C BWA-440C BWA440C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-methoxyphenyl)-1-oxo-N-[2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl]-4-isoquinolinecarboxamide](/img/structure/B1230053.png)













